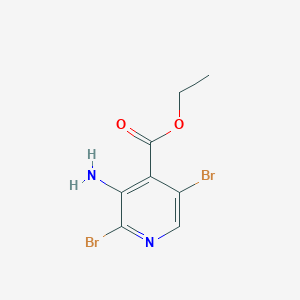
Ethyl 3-amino-2,5-dibromoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2,5-dibromoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an ethyl ester group, an amino group, and two bromine atoms attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,5-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes the following steps:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 5 positions.
Amination: The dibromo compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2,5-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 3-amino-2,5-dibromoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2,5-dibromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2,5-dibromoisonicotinate can be compared with other similar compounds such as:
Ethyl 3-aminoisonicotinate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Ethyl 2,5-dibromoisonicotinate: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
3-Amino-2,5-dibromoisonicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ethyl ester.
Propriétés
Formule moléculaire |
C8H8Br2N2O2 |
|---|---|
Poids moléculaire |
323.97 g/mol |
Nom IUPAC |
ethyl 3-amino-2,5-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)5-4(9)3-12-7(10)6(5)11/h3H,2,11H2,1H3 |
Clé InChI |
ADKXUISRKQPPDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=C1Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




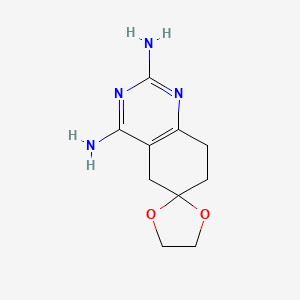
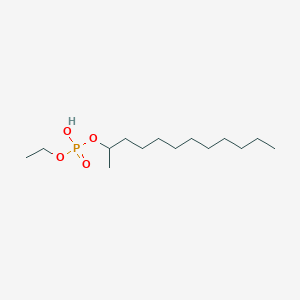





![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)
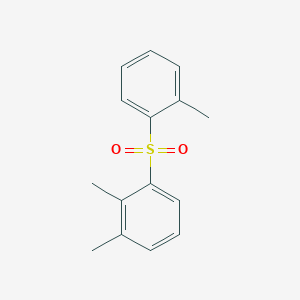

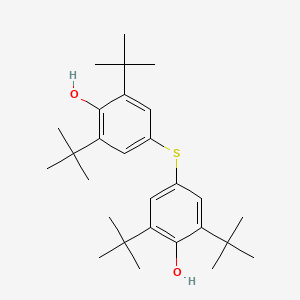
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
